molecular formula C14H16BrNO3 B15173929 (2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one CAS No. 921611-90-7

(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one

Katalognummer: B15173929
CAS-Nummer: 921611-90-7
Molekulargewicht: 326.19 g/mol
InChI-Schlüssel: IUSVTFXTEAMOSM-STQMWFEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexanone ring substituted with a nitroethyl group and a bromophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by bromination and cyclization. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine, altering the compound’s reactivity.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can produce a wide range of functionalized cyclohexanone derivatives.

Wissenschaftliche Forschungsanwendungen

(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which (2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenyl group may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2S)-2-[1-(3-Chlorophenyl)-2-nitroethyl]cyclohexan-1-one
  • (2S)-2-[1-(3-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one
  • (2S)-2-[1-(3-Methylphenyl)-2-nitroethyl]cyclohexan-1-one

Uniqueness

(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical behavior and biological activity, making it a valuable subject of study.

Eigenschaften

CAS-Nummer

921611-90-7

Molekularformel

C14H16BrNO3

Molekulargewicht

326.19 g/mol

IUPAC-Name

(2S)-2-[(1R)-1-(3-bromophenyl)-2-nitroethyl]cyclohexan-1-one

InChI

InChI=1S/C14H16BrNO3/c15-11-5-3-4-10(8-11)13(9-16(18)19)12-6-1-2-7-14(12)17/h3-5,8,12-13H,1-2,6-7,9H2/t12-,13-/m0/s1

InChI-Schlüssel

IUSVTFXTEAMOSM-STQMWFEESA-N

Isomerische SMILES

C1CCC(=O)[C@@H](C1)[C@@H](C[N+](=O)[O-])C2=CC(=CC=C2)Br

Kanonische SMILES

C1CCC(=O)C(C1)C(C[N+](=O)[O-])C2=CC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.